2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Applications
"Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline" were synthesized, showing significant antimicrobial activity against bacteria and fungi. The study underscores the potential of derivatives for developing potent antimicrobial agents (D. B. Janakiramudu et al., 2017). Similarly, "Modulation of the antibiotic activity against multidrug-resistant strains" by compounds related to 4-(Phenylsulfonyl) morpholine demonstrated their ability to enhance the efficacy of antibiotics, offering a strategy to combat resistant microbial strains (M. A. Oliveira et al., 2015).
Electrochemical Applications
In "Novel morpholinium-functionalized anion-exchange PBI–polymer blends," the study introduced membranes with potential for alkaline fuel cells, highlighting the role of morpholine derivatives in enhancing the chemical stability and conductivity of polymer electrolytes (C. Morandi et al., 2015). Another study focused on "A morpholinium-functionalized poly(ether sulfone) as a novel anion exchange membrane for alkaline fuel cell" applications, indicating its suitability due to high hydroxide conductivity and stability (S. Hahn et al., 2013).
Chemical Synthesis and Material Science
The compound plays a role in the "Synthesis of novel Schiff bases," where its derivatives exhibit antimicrobial activities, showcasing the chemical versatility and application in synthesizing biologically active compounds (Divyaraj Puthran et al., 2019). "Efficient synthesis of NK(1) receptor antagonist aprepitant" also illustrates its application in synthesizing complex molecules with significant therapeutic value (K. Brands et al., 2003).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c13-10-1-3-11(4-2-10)19(16,17)9-12(15)14-5-7-18-8-6-14/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDDPXFFYAISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085791 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.